molecular formula C16H34NO2+ B1580653 Carboxymethyl-dodecyl-dimethylazanium CAS No. 66455-29-6

Carboxymethyl-dodecyl-dimethylazanium

Cat. No. B1580653
CAS RN: 66455-29-6
M. Wt: 272.45 g/mol
InChI Key: DVEKCXOJTLDBFE-UHFFFAOYSA-O
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Description

Carboxymethyl-dodecyl-dimethylazanium is a colorless to light yellow transparent liquid . It has the molecular formula C16H33NO2 and a molecular mass of 271.43900 . It is classified as an organic matter and is commonly used in cosmetics and washing supplies .


Molecular Structure Analysis

The molecular structure of Carboxymethyl-dodecyl-dimethylazanium is represented by the SMILES notation: CCCCCCCCCCCCN+©CC(=O)O . The molecule contains a total of 48 bonds, including 17 non-H bonds, 1 multiple bond, 11 rotatable bonds, 1 double bond, 1 positively charged N, and 1 quaternary N .


Physical And Chemical Properties Analysis

Carboxymethyl-dodecyl-dimethylazanium has a density of 1.04 g/mL . It is alkaline in nature . The compound has a logP value of 2.73360, indicating its lipophilicity .

Scientific Research Applications

Biomedical Applications of Carboxymethyl Chitosans

Carboxymethyl chitosan, a derivative of chitosan with enhanced properties such as solubility, biocompatibility, and biological activity, has been extensively studied for various biomedical applications. Its applications include hydrogels, wound healing, tissue engineering, drug delivery, bioimaging, biosensors, and gene therapy. The introduction of carboxymethyl groups into chitosan significantly improves its functional characteristics without compromising its intrinsic properties (Upadhyaya et al., 2013).

Carboxymethyl Starch-Chitosan Nanoparticles for Drug Delivery

Research on carboxymethyl starch (CMS) and chitosan (CS) nanoparticles highlights their potential as a drug delivery system, particularly for targeting the colon. These nanoparticles, formulated through a complex coacervation process, show promise in controlling the release of drugs like 5-aminosalicylic acid, used as a model drug molecule in the study. This research demonstrates the feasibility of using carboxymethylated compounds in creating effective drug delivery systems (Saboktakin et al., 2011).

Novel Carboxymethyl Derivatives of Chitin and Chitosan

Carboxymethyl derivatives of chitin and chitosan have shown significant promise in biomedical applications due to their non-toxic, biodegradable, and biocompatible nature. These derivatives have been explored for use in adsorbing metal ions, wound healing, antimicrobial applications, tissue engineering, cosmetics, food, and anti-tumor activities. The introduction of carboxymethyl groups enhances the solubility and functional properties of these biopolymers, making them versatile materials for various biomedical applications (Jayakumar et al., 2010).

Safety and Hazards

Carboxymethyl-dodecyl-dimethylazanium has a risk code of R36/37/38, indicating that it may cause irritation to the eyes, respiratory system, and skin . It carries a safety label of Xi .

properties

IUPAC Name

carboxymethyl-dodecyl-dimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO2/c1-4-5-6-7-8-9-10-11-12-13-14-17(2,3)15-16(18)19/h4-15H2,1-3H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEKCXOJTLDBFE-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34NO2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859530
Record name N-(Carboxymethyl)-N,N-dimethyldodecan-1-aminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carboxymethyl-dodecyl-dimethylazanium

CAS RN

66455-29-6
Record name Empigen BB
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066455296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betaines, C12-14-alkyldimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.316
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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